Home > Products > Screening Compounds P68684 > 4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide
4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide -

4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide

Catalog Number: EVT-5678442
CAS Number:
Molecular Formula: C21H17FN6O
Molecular Weight: 388.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nilotinib is a potent, selective tyrosine kinase inhibitor (TKI) primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). [ [], [], [] ] It functions by blocking the activity of the BCR-ABL protein, an abnormal tyrosine kinase produced by the BCR-ABL fusion gene. This gene is formed by a chromosomal translocation, a hallmark of CML. [ [], [], [] ]

Synthesis Analysis

One paper outlines the synthesis of Nilotinib. [ [] ] The process involves several steps, beginning with the reaction of 5-bromo-3-(trifluoromethyl)phenylamine and 4-methyl-1H-imidazole to yield 3-trifluoromethyl-5-(4-methyl-1H-imidazol-1-yl)phenylamine. This is followed by a series of reactions using ethyl 3-amino-4-methyl benzoate, ultimately leading to the formation of Nilotinib.

Molecular Structure Analysis

Nilotinib shares a common scaffold with other TKIs like imatinib but possesses key structural modifications for enhanced potency and selectivity towards BCR-ABL. [ [], [], [], [] ] These modifications include:

Chemical Reactions Analysis

The provided literature primarily focuses on the synthesis and biological activity of Nilotinib. There is limited information regarding its specific chemical reactions beyond those involved in its synthesis. [ [] ]

Mechanism of Action

Nilotinib exerts its therapeutic effect by binding to the ATP-binding site of the BCR-ABL tyrosine kinase. [ [], [] ] This binding inhibits the catalytic activity of BCR-ABL, preventing the phosphorylation of downstream signaling molecules involved in cell proliferation and survival. This targeted inhibition leads to the death of BCR-ABL-expressing cells, effectively controlling the progression of CML and Ph+ ALL. [ [], [], [] ]

Applications
  • Treatment of Chronic Myeloid Leukemia (CML): Nilotinib is approved for the treatment of newly diagnosed chronic phase CML in adults and children. It demonstrates significant efficacy in inducing hematological and cytogenetic responses. [ [], [] ]
  • Treatment of Philadelphia Chromosome-Positive Acute Lymphoblastic Leukemia (Ph+ ALL): Nilotinib is also indicated for the treatment of adult patients with newly diagnosed Ph+ ALL. It is often used in combination with chemotherapy. [ [], [] ]
  • Overcoming Imatinib Resistance: Nilotinib exhibits efficacy in patients with CML who have developed resistance or intolerance to imatinib, the first-line TKI. [ [], [] ]
Future Directions
  • Investigating the Efficacy of Nilotinib in Combination Therapies: Research can focus on evaluating the synergistic effects of Nilotinib with other therapeutic agents, such as other TKIs, chemotherapy drugs, or immunotherapy agents. [ [], [] ]

Properties

Product Name

4-fluoro-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)benzamide

IUPAC Name

4-fluoro-N-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]benzamide

Molecular Formula

C21H17FN6O

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C21H17FN6O/c1-14-24-19(12-20(25-14)28-11-10-23-13-28)26-17-6-8-18(9-7-17)27-21(29)15-2-4-16(22)5-3-15/h2-13H,1H3,(H,27,29)(H,24,25,26)

InChI Key

WKHGELPUUKKXPC-UHFFFAOYSA-N

SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.